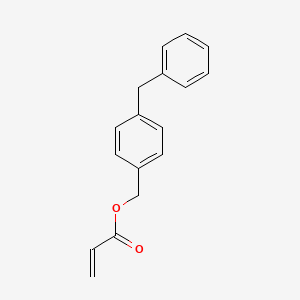

4-Benzylbenzyl acrylate

Description

BenchChem offers high-quality 4-Benzylbenzyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylbenzyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(4-benzylphenyl)methyl prop-2-enoate |

InChI |

InChI=1S/C17H16O2/c1-2-17(18)19-13-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h2-11H,1,12-13H2 |

InChI Key |

GLARBKMIVXLNQX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCC1=CC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Benzyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl acrylate (BA) is an aromatic acrylate monomer that serves as a critical building block in the synthesis of a wide array of polymers. Its unique combination of a flexible acrylate backbone and a bulky, aromatic benzyl group imparts desirable characteristics to the resulting materials, including a high refractive index, enhanced adhesion, and good thermal stability.[1][2] This guide provides an in-depth exploration of the core physical properties of benzyl acrylate monomer, offering insights into its behavior and handling, which are essential for its effective application in research and development, particularly in the fields of advanced coatings, adhesives, and optical materials.[1][3]

Molecular Structure and Identification

The fundamental characteristics of a chemical compound are dictated by its molecular structure. Benzyl acrylate's structure, consisting of a benzyl ester of acrylic acid, is the primary determinant of its physical and chemical properties.

Sources

Benzyl acrylate chemical structure and CAS number.

Chemical Identity, Synthesis Protocols, and Biomedical Applications

Executive Summary

Benzyl Acrylate (BZA) is a functional acrylate monomer distinguished by its high refractive index (RI ~1.514) and aromatic hydrophobicity.[1] In drug development and material science, it serves as a critical building block for synthesizing high-RI polymers, optical adhesives, and amphiphilic block copolymers used in micellar drug delivery systems.[1] This guide provides a rigorous analysis of its chemical structure, laboratory-scale synthesis, and polymerization kinetics, tailored for application scientists.[1]

Chemical Identity & Structural Analysis[1][2]

CAS Number: 2495-35-4

IUPAC Name: Benzyl prop-2-enoate

SMILES: C=CC(=O)OCC1=CC=CC=C1

Molecular Formula:

Structural Connectivity & Electronic Properties

The molecule consists of an electron-deficient acrylate moiety esterified with a benzyl group.[1] The aromatic ring confers significant

Figure 1: Structural Connectivity Diagram The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive vinyl group (polymerization site) and the benzyl pendant (property modifier).[1]

[1]

Physicochemical Profile

| Property | Value | Context |

| Physical State | Clear, colorless liquid | At STP |

| Boiling Point | 110–111°C | @ 8 mm Hg (Vacuum) |

| Density | 1.06 g/mL | @ 25°C |

| Refractive Index ( | 1.514 | High optical clarity |

| Solubility | Immiscible in water | Soluble in DCM, THF, Toluene |

| Stabilizer | MEHQ (40–60 ppm) | Prevents autopolymerization |

Synthesis & Manufacturing Protocols

While industrial production often utilizes transesterification, the Acryloyl Chloride Method is preferred in research settings for its high yield and definitive stoichiometry.[1]

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution.[1] Benzyl alcohol acts as the nucleophile attacking the carbonyl carbon of acryloyl chloride.[1] A base (Triethylamine or Pyridine) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing acid-catalyzed side reactions.[1]

Figure 2: Synthesis Workflow (Lab Scale)

Detailed Experimental Protocol

Objective: Synthesis of 50g Benzyl Acrylate.

-

Preparation: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

).[1] -

Solvation: Charge flask with Benzyl Alcohol (0.31 mol, 33.5 g) and Dichloromethane (DCM, 200 mL) .

-

Base Addition: Add Triethylamine (1.2 eq, 0.37 mol, 37.4 g) . Cool the mixture to 0°C using an ice bath.

-

Acylation: Add Acryloyl Chloride (1.1 eq, 0.34 mol, 30.8 g) dropwise over 60 minutes. Critical: Do not allow temperature to exceed 5°C to prevent polymerization or side reactions.[1]

-

Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

-

Workup:

-

Purification: Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator, -

Stabilization: If storing, add 50 ppm MEHQ immediately.

Applications in Drug Development & Material Science[1][7]

High Refractive Index Polymers

Poly(benzyl acrylate) is pivotal in optical applications.[1][5][6] The aromatic ring increases the refractive index (

Drug Delivery Vectors

In drug development, Benzyl Acrylate is used to synthesize amphiphilic block copolymers (e.g., PEG-b-PBnA).[1]

-

Micelle Core Formation: The hydrophobic benzyl moiety drives the self-assembly of micelles in aqueous environments, encapsulating hydrophobic drugs (e.g., Paclitaxel).[1]

-

-

Polymerization Kinetics

Benzyl acrylate undergoes rapid free-radical polymerization.[1] For precision polymer synthesis (low dispersity,

-

Chain Transfer Agent: Trithiocarbonates are effective.[1]

-

Solvent: Toluene or 1,4-Dioxane.[1]

-

Temperature: 70°C.

Safety & Handling (EHS)[1]

Signal Word: WARNING

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][7][8] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][7][8][9] |

| Sensitization | H317 | May cause an allergic skin reaction.[1] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1][7][10] |

Handling Protocols:

-

Inhibitor Removal: Commercial BZA contains MEHQ.[1] For kinetic studies, remove MEHQ via a basic alumina column immediately prior to use.[1]

-

Storage: Store at 2–8°C in the dark. Light exposure can trigger photo-polymerization even with inhibitors present.[1]

-

PPE: Nitrile gloves are required; latex is permeable to acrylates.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75617, Benzyl acrylate.[1] Retrieved from [Link][1]

Sources

- 1. Benzyl acrylate | C10H10O2 | CID 75617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Benzyl acrylate | CAS 2495-35-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CAS 2495-35-4: Benzyl acrylate | CymitQuimica [cymitquimica.com]

- 5. polysciences.com [polysciences.com]

- 6. guidechem.com [guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.se [fishersci.se]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Spectroscopic Analysis of Benzyl Acrylate: A Technical Guide for Researchers

Benzyl acrylate (C₁₀H₁₀O₂), a versatile aromatic acrylate monomer, is widely utilized in the formulation of coatings, adhesives, and specialty polymers due to its ability to impart a high refractive index, enhanced flexibility, and good chemical resistance to the resulting materials.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application and the development of novel materials. Spectroscopic techniques are indispensable tools for the comprehensive characterization of benzyl acrylate. This guide delves into the nuances of its ¹H NMR, ¹³C NMR, FTIR, and Mass Spec data, providing an authoritative reference for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy provides unparalleled insight into the molecular structure of benzyl acrylate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of benzyl acrylate exhibits distinct signals corresponding to the vinylic, benzylic, and aromatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: ¹H NMR Spectroscopic Data for Benzyl Acrylate

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a, H-b (Vinyl) | 6.45 - 5.85 | m | - | 3H |

| H-c (Benzylic) | 5.20 | s | - | 2H |

| H-d (Aromatic) | 7.40 - 7.30 | m | - | 5H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

Interpretation of the ¹H NMR Spectrum:

The three protons of the acrylate group (H-a and H-b) appear as a complex multiplet in the downfield region (δ 6.45 - 5.85 ppm). This complexity arises from geminal, cis, and trans couplings between these protons. Specifically, one can often resolve a doublet of doublets for each of the terminal vinyl protons and a doublet of doublets for the internal vinyl proton.

A sharp singlet at approximately 5.20 ppm corresponds to the two benzylic protons (H-c). The singlet nature of this peak indicates the absence of adjacent protons. The five aromatic protons (H-d) of the benzyl group resonate as a multiplet in the range of 7.40 - 7.30 ppm, a characteristic region for benzene ring protons.

Figure 1. Molecular structure of benzyl acrylate with proton labeling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of benzyl acrylate provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for Benzyl Acrylate

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 166.0 |

| C (ipso-Aromatic) | 136.0 |

| =CH₂ (Vinyl) | 131.0 |

| =CH- (Vinyl) | 128.5 |

| CH (para-Aromatic) | 128.4 |

| CH (ortho-Aromatic) | 128.2 |

| CH (meta-Aromatic) | 128.0 |

| -CH₂- (Benzylic) | 66.0 |

Note: Chemical shifts are referenced to TMS.

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166.0 ppm. The aromatic carbons of the benzyl group resonate in the 128.0 to 136.0 ppm range. The ipso-carbon (the carbon attached to the benzylic group) is found at around 136.0 ppm, while the other aromatic carbons appear as a cluster of peaks between 128.0 and 128.5 ppm. The two vinylic carbons of the acrylate moiety are observed at approximately 131.0 ppm (=CH₂) and 128.5 ppm (=CH-). The benzylic carbon (-CH₂-) gives a signal at around 66.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of benzyl acrylate is characterized by several key absorption bands.

Table 3: FTIR Spectroscopic Data for Benzyl Acrylate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic & Vinylic |

| 2980-2900 | C-H stretch | Aliphatic (Benzylic) |

| 1725 | C=O stretch | Ester |

| 1640 | C=C stretch | Alkene |

| 1450, 1495 | C=C stretch | Aromatic Ring |

| 1180 | C-O stretch | Ester |

Interpretation of the FTIR Spectrum:

The spectrum is dominated by a strong, sharp absorption band around 1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of the carbon-carbon double bond in the acrylate group is confirmed by a C=C stretching vibration at approximately 1640 cm⁻¹. Aromatic and vinylic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the benzylic group appears between 2980 and 2900 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are seen at around 1450 and 1495 cm⁻¹. Finally, a strong C-O stretching band for the ester linkage is present at approximately 1180 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of benzyl acrylate and to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Benzyl Acrylate

| m/z | Ion |

| 162 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

| 55 | [C₃H₃O]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of benzyl acrylate shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 162, which corresponds to its molecular weight. The most abundant peak, known as the base peak, is observed at m/z 91. This fragment corresponds to the highly stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the ester bond and rearrangement of the benzyl cation. Another significant fragment is seen at m/z 77, which is characteristic of the phenyl cation ([C₆H₅]⁺), resulting from the loss of a hydrogen atom from the benzene ring. A fragment at m/z 55, corresponding to the acryloyl cation ([C₃H₃O]⁺), is also typically observed.

Figure 2. Proposed fragmentation pathway for benzyl acrylate in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental procedures is crucial.

Sample Preparation

A pure sample of benzyl acrylate should be used. For NMR analysis, the sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of TMS as an internal standard. For FTIR analysis using an Attenuated Total Reflectance (ATR) accessory, a drop of the neat liquid is placed directly on the ATR crystal. For mass spectrometry, the sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography.

Instrumentation and Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

-

FTIR Spectroscopy: FTIR spectra are commonly recorded using an ATR accessory. A background spectrum of the clean ATR crystal is first collected, followed by the spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry: EI-MS is performed using a standard electron energy of 70 eV. The instrument is tuned and calibrated according to the manufacturer's recommendations.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of benzyl acrylate. The detailed interpretation of ¹H NMR, ¹³C NMR, FTIR, and Mass Spec data, coupled with established experimental protocols, offers a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. This foundational knowledge is critical for ensuring the quality of starting materials and for advancing the design and synthesis of new and innovative polymers.

References

-

PubChem. Benzyl acrylate. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Solubility of benzyl acrylate in common organic solvents.

An In-Depth Technical Guide to the Solubility of Benzyl Acrylate in Common Organic Solvents

Introduction

Benzyl acrylate (C₁₀H₁₀O₂) is an aromatic acrylate monomer recognized for its utility in the synthesis of polymers and copolymers.[1] As a colorless to pale yellow liquid, it is a critical component in the formulation of coatings, adhesives, sealants, and inks, primarily due to its ability to enhance adhesion, flexibility, and gloss.[1][2] Furthermore, its high refractive index of approximately 1.514 makes it an invaluable monomer for creating materials with specific optical properties, such as those used in optical films and lenses.[2][3][4]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a monomer's solubility is paramount for reaction engineering, formulation development, and purification processes. The selection of an appropriate solvent system is a critical decision that influences reaction kinetics, polymer properties, and overall process efficiency. This guide provides a detailed examination of the solubility of benzyl acrylate in common organic solvents, grounded in physicochemical principles and supported by field-proven experimental methodologies. We will explore the molecular characteristics that govern its solubility, present available solubility data, and offer a robust protocol for determining solubility in novel solvent systems.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. Benzyl acrylate possesses a distinct amphiphilic character, derived from its two primary functional components: a nonpolar aromatic benzyl group and a polar acrylate ester group. This dual nature is the cornerstone of its broad solubility profile.

The fundamental principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that substances with similar polarities and intermolecular force capabilities are more likely to be miscible or soluble in one another.[6]

-

Nonpolar Benzyl Group: The phenyl ring is hydrophobic and engages primarily through London dispersion forces and potential π-π stacking interactions with other aromatic solvents like toluene and benzene.

-

Polar Acrylate Ester Group: The ester functional group (-C(=O)O-) contains electronegative oxygen atoms, creating a dipole moment. This allows it to interact with polar solvents through dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.

This molecular structure allows benzyl acrylate to dissolve in a wide array of organic solvents, ranging from nonpolar aromatics to polar aprotic and protic systems.

Caption: Intermolecular forces between Benzyl Acrylate and various solvent types.

Experimental Protocol for Solubility Determination

For any research or development application, it is imperative to validate solubility under specific experimental conditions. The following protocol provides a reliable, self-validating method for both qualitative and quantitative solubility assessment.

Materials and Reagents

-

Benzyl acrylate (≥99% purity)

-

Selected organic solvent (analytical grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or test tubes with sealable caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Safety and Handling Precautions

Benzyl acrylate is an irritant to the skin, eyes, and respiratory system. [7][8][9]All handling must be performed in a well-ventilated fume hood. [8]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [9]Review the Safety Data Sheet (SDS) for both benzyl acrylate and the chosen solvent before beginning work. [8][9][10]

Experimental Workflow

Caption: Workflow for quantitative determination of Benzyl Acrylate solubility.

Step-by-Step Methodology

Part A: Qualitative Assessment (Miscibility Test) [11]1. Add 1 mL of the chosen solvent to a clean test tube. 2. Add benzyl acrylate dropwise, shaking the tube after each drop. 3. Continue adding up to 1 mL (or an equal volume). 4. Observation: If a single, clear phase persists, the liquids are miscible. If two distinct layers form, they are immiscible. [11] Part B: Quantitative Determination (Isothermal Saturation Method) [12]1. Preparation: Add an excess amount of benzyl acrylate to a vial. "Excess" means adding enough solute so that a solid/liquid phase is clearly visible after equilibration. 2. Solvation: Add a precisely known volume (e.g., 5.00 mL) of the solvent to the vial. 3. Equilibration: Seal the vial tightly and place it in a constant temperature bath (e.g., 25°C ± 0.1°C). Stir the mixture vigorously for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). 4. Sampling: After equilibration, stop stirring and allow any undissolved material to settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any microparticles. 5. Analysis: Accurately weigh the filtered aliquot in a pre-weighed vial. Gently evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dissolved benzyl acrylate is obtained. 6. Calculation: The solubility can be calculated using the following formula:

Conclusion

Benzyl acrylate demonstrates a broad and favorable solubility profile across a wide range of common organic solvents, a characteristic attributable to its combined aromatic and ester functionalities. While generally considered miscible with many organic liquids, this guide underscores the importance of empirical verification for specific, high-stakes applications in research and development. The provided experimental protocol offers a reliable framework for scientists to generate precise, application-specific solubility data, ensuring process robustness and reproducibility. A thorough understanding of these solubility principles is essential for harnessing the full potential of this versatile monomer in advanced material and formulation design.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Zarlish Polychemicals Private Limited. (n.d.). Benzyl Acrylate Exporter, Supplier from Palghar. Retrieved from [Link]

-

ChemAnalyst. (2025). Understanding Benzyl Acrylate: Properties and Chemical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl acrylate. PubChem Compound Database. Retrieved from [Link]

-

Cankaya University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (2024). Benzyl acrylate. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - Benzyl acrylate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. CAS 2495-35-4: Benzyl acrylate | CymitQuimica [cymitquimica.com]

- 2. polysciences.com [polysciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl acrylate = 99.8 , yes MEHQ 40-60ppm inhibitor 2495-35-4 [sigmaaldrich.com]

- 5. 용매 혼용성 표 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Benzyl acrylate | C10H10O2 | CID 75617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.se [fishersci.se]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. chem.ws [chem.ws]

- 12. researchgate.net [researchgate.net]

Technical Guide: Safe Handling and Risk Mitigation of Benzyl Acrylate

Executive Summary

Benzyl acrylate (CAS: 2495-35-4) is a specialized monomer used in the synthesis of high-refractive-index polymers and adhesives. While it shares the general hazards of the acrylate family, its specific lipophilicity and reactivity profile present unique risks. This guide addresses the two primary threats to the researcher: Allergic Contact Dermatitis (ACD) via skin sensitization and Runaway Polymerization due to improper storage.

The following protocols are designed to move beyond basic Safety Data Sheet (SDS) compliance, offering a mechanistic understanding of these hazards to ensure self-validating safety practices in drug development and polymer chemistry laboratories.

Chemical Profile & Physicochemical Hazards[1][2]

Benzyl acrylate is a combustible liquid.[1] Unlike lower molecular weight acrylates (e.g., methyl acrylate), its lower vapor pressure reduces inhalation risks slightly but enhances persistence on surfaces and skin, increasing the contact time required for sensitization.

| Property | Value | Operational Implication |

| CAS Number | 2495-35-4 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Boiling Point | ~110-111°C (at 8 mmHg) | High boiling point implies low volatility but persistent residue. |

| Flash Point | ~108°C (226°F) | Class IIIB Combustible. Low fire risk at room temp, but vapors can ignite if heated. |

| Density | 1.08 g/cm³ | Slightly denser than water; sinks in aqueous spills. |

| Solubility | Negligible in water | Difficult to wash off skin with water alone; requires soap/surfactant. |

| Inhibitor | MEHQ (40-60 ppm) | Critical: Requires dissolved oxygen to function (See Section 3). |

Toxicological Mechanisms: The Sensitization Cascade

The primary health risk of benzyl acrylate is Allergic Contact Dermatitis (ACD) . It is a potent skin sensitizer. Researchers often underestimate this risk, assuming nitrile gloves provide adequate protection.

The Mechanism: Michael Addition

Acrylates act as haptens. They are electrophilic molecules that do not induce an immune response alone. However, upon penetrating the stratum corneum, the electron-deficient double bond of the acrylate group undergoes a Michael Addition reaction with nucleophilic amino acid residues (specifically cysteine and lysine) on skin proteins (e.g., keratin, collagen).

This forms a stable Hapten-Protein Complex . The immune system recognizes this modified protein as "non-self," triggering the proliferation of T-cells. Subsequent exposures, even at minute concentrations, elicit a rapid, aggressive inflammatory response.

Visualization: Sensitization Pathway

The following diagram illustrates the haptenization process that leads to permanent sensitization.

Figure 1: The immunochemical pathway of acrylate sensitization via Michael Addition to skin proteins.

Storage & Stability: The Oxygen Paradox

A common error in handling acrylates is storing them under an inert nitrogen atmosphere to prevent oxidation. For acrylates inhibited with MEHQ (Monomethyl ether hydroquinone), this practice is dangerous.

The MEHQ Mechanism

MEHQ is not a radical scavenger in isolation. It reacts with free radicals to form a phenoxy radical, which then requires dissolved oxygen to form a stable quinone and terminate the polymerization chain.

-

With Oxygen: MEHQ is active; the monomer is stable.

-

Without Oxygen: MEHQ is inactive; free radicals accumulate; spontaneous, exothermic polymerization occurs (potentially explosive).

Protocol: Store benzyl acrylate in amber glass (to block UV) with a headspace of air, not pure nitrogen.

Visualization: Inhibitor Logic Flow

Figure 2: The critical role of oxygen in MEHQ-inhibited acrylate stability.

Engineering Controls & Personal Protective Equipment (PPE)

The Glove Permeation Reality

Benzyl acrylate, like many acrylates, permeates standard nitrile rubber rapidly. The "breakthrough time" (time until the chemical is detected inside the glove) can be minutes.[2][3]

Scientific Rationale: The small molecular size and lipophilic nature of the benzyl group allow it to diffuse through the nitrile polymer matrix. Once inside the glove, the occlusion effect (trapping the chemical against warm, sweating skin) accelerates the Michael Addition reaction described in Section 2.

PPE Selection Matrix

| PPE Type | Recommendation | Rationale |

| Primary Gloves | Laminate Film (e.g., Silver Shield / 4H) | Impermeable to acrylates for >4 hours. Essential for spill cleanup or synthesis. |

| Standard Lab Gloves | Double-gloved Nitrile (Thick) | Only for incidental splash protection. Must change immediately upon contact. |

| Respiratory | Fume Hood (Face velocity >100 fpm) | Inhalation toxicity is lower than methyl acrylate but still an irritant. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to splash/vapor risks. |

Self-Validating Protocol:

-

Don a pair of Silver Shield laminate gloves.

-

Don a pair of standard nitrile gloves over the laminate gloves (for dexterity).

-

If the outer nitrile glove is splashed, strip it immediately.[4] The inner laminate glove ensures no skin contact occurred during the transition.

Emergency Protocols

Spills

-

Evacuate: Remove personnel from the immediate area.

-

Ventilate: Maximize fume hood airflow.

-

Absorb: Use Vermiculite or Sand .

-

Contraindication: Do not use oxidizers or clays that might catalyze polymerization (heat generation).

-

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Acrylates." Do not seal tightly if polymerization is suspected (gas buildup risk).

First Aid (Skin Exposure)

-

Remove Contaminated Clothing: Do not pull shirts over the head if possible (cut them off) to avoid face contact.

-

Wash, Don't Scrub: Wash gently with copious soap and water for 15 minutes.

-

Contraindication:Do NOT use alcohol or organic solvents. These act as penetration enhancers, driving the acrylate deeper into the dermis and accelerating sensitization.

-

-

Monitor: Watch for redness/itching over the next 24-48 hours.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7586, Benzyl acrylate. PubChem.[5] [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzyl acrylate - Toxicological Information. ECHA.[6] [Link]

-

Occupational Safety and Health Administration (OSHA). Health Guidelines for Acrylates.[Link]

Sources

Thermal Stability and Decomposition of Benzyl Acrylate: A Technical Guide

This guide details the thermal stability profile, decomposition mechanisms, and characterization protocols for Benzyl Acrylate , a high-refractive-index monomer used critically in optical coatings and adhesives.

Executive Summary & Chemical Nature

Benzyl acrylate (BnA) presents a dual-threat thermal profile common to aromatic acrylates but with specific nuances due to the benzylic ester group. Unlike stable solvents, BnA is a reactive monomer; its "stability" is defined by two distinct boundaries:

-

Polymerization Stability (Low-to-Medium Temperature): The prevention of premature, exothermic free-radical polymerization during storage and processing.

-

Chemical Decomposition (High Temperature): The breakdown of the molecular structure (monomer or polymer) via pyrolysis or hydrolysis.

Critical Insight: The primary thermal risk for researchers is runaway polymerization , not molecular decomposition. BnA will violently polymerize long before it reaches its pyrolytic decomposition temperature unless heavily inhibited.

Physical & Thermal Properties Table

| Property | Value | Critical Note |

| Molecular Formula | Aromatic ester functionality | |

| Boiling Point | ~111°C (at 8 mmHg) | Vacuum distillation required to prevent polymerization |

| Flash Point | 108°C (Closed Cup) | Combustible |

| Polymerization Onset | > 40°C (if uninhibited) | Highly dependent on inhibitor (MEHQ) and |

| Polymer Degradation ( | ~300°C | Poly(benzyl acrylate) degrades via random scission |

| Inhibitor | MEHQ (4-methoxyphenol) | Requires dissolved oxygen to function |

Thermal Decomposition Pathways

Understanding the mechanism of failure is required to design effective safety protocols.[1] BnA follows three distinct pathways depending on the thermal and chemical environment.

Pathway A: Radical Polymerization (The "Runaway" Hazard)

-

Trigger: Heat (>40-60°C), UV light, or depletion of dissolved oxygen.

-

Mechanism: Thermal generation of free radicals (often from trace peroxides) overcomes the inhibitor (MEHQ). The vinyl group (

) opens, forming a carbon-centered radical that propagates rapidly. -

Thermodynamics: Highly exothermic (

). In a bulk container, this heat cannot escape, leading to auto-acceleration (the Trommsdorff effect) and potential explosion.

Pathway B: Hydrolysis (The "Storage" Hazard)

-

Trigger: Moisture + Heat + Acid/Base catalyst.

-

Mechanism: The ester linkage is susceptible to hydrolytic cleavage.

-

Products: Benzyl Alcohol and Acrylic Acid .

-

Impact: Acrylic acid is corrosive and can catalyze further polymerization; Benzyl alcohol acts as a chain transfer agent, ruining polymer molecular weight.

Pathway C: Pyrolytic Degradation (The "High-T" Event)

-

Trigger: Temperatures > 300°C (typically post-polymerization).

-

Mechanism: Unlike methacrylates which "unzip" to monomer, Poly(benzyl acrylate) degrades via random chain scission and ester decomposition .

-

Key Reaction: The benzylic ester decomposes to yield

, benzyl alcohol, and complex oligomers. It does not cleanly revert to monomer.

Visualization: Thermal Fate of Benzyl Acrylate

Experimental Protocols for Stability Assessment

As a scientist, you must validate the stability of your specific batch. Relying on the Certificate of Analysis (CoA) is insufficient for sensitive applications.

Protocol A: Polymerization Onset Temperature (DSC)

Purpose: Determine the "Safe Processing Temperature" (

-

Sample Prep: Weigh 3–5 mg of Benzyl Acrylate into a high-pressure (hermetic) crucible.

-

Why Hermetic? Acrylates are volatile; open pans will show evaporation (endotherm) masking the polymerization (exotherm).

-

-

Atmosphere: Air or Nitrogen (50 mL/min).

-

Note: Use Air to test inhibitor efficacy (MEHQ needs

). Use Nitrogen to simulate "worst-case" anoxic storage.

-

-

Method: Ramp from 25°C to 250°C at 5°C/min.

-

Analysis: Look for the first deviation from the baseline (exothermic onset).

-

Interpretation:

- : Excellent stability (Inhibitor active).

- : CRITICAL RISK . Inhibitor depleted or peroxides present. Do not heat.

-

Protocol B: Degradation Kinetics (TGA)

Purpose: Characterize the decomposition of the cured polymer or high-temp stability of the monomer. Instrument: Thermogravimetric Analyzer (TGA).[2]

-

Sample Prep: 10 mg of cured Poly(benzyl acrylate) or liquid monomer (in pinhole pan).

-

Method: Dynamic ramp from 40°C to 600°C at 10°C/min under

. -

Data Extraction:

- (5% Mass Loss): The standard index for thermal stability.

- (Derivative Peak): The temperature of maximum degradation rate.

-

Kinetic Calculation (Optional): Perform runs at 5, 10, and 20°C/min and use the Kissinger-Akahira-Sunose (KAS) method to calculate Activation Energy (

).-

Reference Expectation:

for acrylate degradation is typically 140–170 kJ/mol.

-

Visualization: Stability Testing Workflow

Stabilization and Handling Strategies

The stability of Benzyl Acrylate is not intrinsic; it is engineered via additives and environment.

-

The Oxygen Paradox:

-

The standard inhibitor, MEHQ (4-Methoxyphenol) , is inactive without oxygen. It requires dissolved

to form the stable radical species that terminates polymerization chains. -

Action: Never store Benzyl Acrylate under pure Nitrogen for extended periods. Use "Lean Air" (5-10%

) or aerated storage.

-

-

Temperature Control:

-

Store at 4°C to 10°C .

-

Avoid freezing (crystallization point ~6°C). Freezing separates the inhibitor from the monomer crystals; upon thawing, the inhibitor-free liquid layer may polymerize spontaneously. Protocol: If frozen, thaw slowly at room temperature and agitate to redistribute inhibitor.

-

-

Material Compatibility:

-

Avoid contact with rust (Iron oxides) or strong acids/bases, as these catalyze decomposition and polymerization. Use Stainless Steel (304/316) or HDPE containers.

-

References

-

Polysciences, Inc. Benzyl Acrylate Technical Data Sheet & Safety Data Sheet. Retrieved from

-

Cameron, G. G., & Kane, D. R. (1968).[3] The thermal degradation of poly(benzyl acrylate).[2][4][5] Polymer, 9, 461–470.[3]

-

Worzakowska, M. (2016).[3] Thermal behavior, decomposition mechanism and some physicochemical properties of starch-g-poly(benzyl acrylate) copolymers.[3] Journal of Thermal Analysis and Calorimetry.[3]

-

National Institutes of Health (NIH) PubChem. Benzyl Acrylate Compound Summary.

-

Oberti, T. G., et al. (2008).[3] Structure and properties of poly(benzyl acrylate) synthesized under microwave energy.[3] Radiation Physics and Chemistry.[3]

Sources

Technical Deep Dive: Refractive Index Engineering with Benzyl Acrylate

Topic: Refractive Index of Benzyl Acrylate and its Polymer Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of optical polymer engineering, Benzyl Acrylate (BA) occupies a critical niche.[1] Unlike the ubiquitous Poly(methyl methacrylate) (PMMA), which offers clarity but a relatively low refractive index (

However, this optical gain comes with a mechanical trade-off: PBA is a low-

This guide provides a rigorous analysis of the optical physics, synthesis protocols, and characterization data necessary to utilize Benzyl Acrylate in high-precision optical applications.

Fundamental Optical Physics

To understand why Benzyl Acrylate exhibits superior optical properties, we must look to the Lorentz-Lorenz Equation , which relates refractive index (

Where:

- = Avogadro’s constant

- = Molar volume

- = Molecular polarizability

The benzyl group (

Diagram 1: Structure-Property Relationship

The following diagram illustrates the causal link between the chemical structure of Benzyl Acrylate and its resulting macroscopic optical properties.

Caption: Causal pathway from aromatic chemical structure to macroscopic optical properties.

Monomer Profile & Specifications

Before polymerization, the quality of the monomer is paramount. Impurities such as benzyl alcohol or dissolved oxygen can severely degrade optical clarity and inhibit polymerization kinetics.

| Property | Value | Notes |

| Chemical Name | Benzyl Acrylate | CAS: 2495-35-4 |

| Molecular Weight | 162.19 g/mol | |

| Refractive Index ( | 1.514 – 1.518 | significantly higher than Methyl Methacrylate (1.414) |

| Density | 1.060 g/mL | |

| Boiling Point | 110–111°C @ 8mm Hg | Vacuum distillation recommended for purification |

| Inhibitor | MEHQ (typically ~50 ppm) | Must be removed or overwhelmed for polymerization |

Handling Precaution: Benzyl acrylate is a potent sensitizer. All handling must occur in a fume hood with nitrile gloves.

Experimental Protocol: Synthesis of Optical-Grade Poly(benzyl acrylate)

Objective: Synthesize a high-purity, transparent PBA homopolymer for refractive index measurement.

Materials

-

Monomer: Benzyl Acrylate (≥99%)[1]

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Toluene (HPLC grade) or Bulk (Neat).

-

Precipitant: Cold Methanol.

Step-by-Step Methodology

-

Inhibitor Removal:

-

Pass the Benzyl Acrylate monomer through a column of activated basic alumina to remove the MEHQ inhibitor.

-

Why: MEHQ scavenges free radicals, causing induction periods and inconsistent molecular weights.

-

-

Degassing (Critical for Optical Quality):

-

Place the purified monomer in a Schlenk flask.

-

Perform three Freeze-Pump-Thaw cycles using liquid nitrogen.

-

Why: Oxygen is a radical inhibitor and can cause yellowing (oxidation) in the final polymer, ruining optical transmission.

-

-

Polymerization:

-

Add AIBN (0.5 wt% relative to monomer).

-

Heat to 60°C under an argon blanket for 6–12 hours.

-

Observation: Viscosity will increase significantly. Do not allow conversion to exceed 80% to prevent "gel effect" runaway which can induce bubbles/defects.

-

-

Purification:

-

Dilute the viscous polymer solution with a small amount of toluene.

-

Dropwise precipitate into excess cold methanol (10:1 ratio methanol:polymer solution) under vigorous stirring.

-

Decant the supernatant (containing unreacted monomer).

-

Redissolve in THF and reprecipitate (repeat 2x).

-

-

Film Formation & Drying:

-

Cast the purified polymer onto a silicon wafer or glass slide.

-

Dry in a vacuum oven at 40°C for 24 hours.

-

Note: Because

, the polymer will remain tacky/rubbery.

-

Diagram 2: Synthesis Workflow

Caption: Workflow for synthesizing high-purity Poly(benzyl acrylate) for optical characterization.

Polymer Characterization & Data Analysis[2][3][4]

Refractive Index Data

The refractive index of PBA is significantly higher than standard acrylics.[1] The increase from monomer to polymer is due to densification (shrinkage) during polymerization, which increases the number of polarizable groups per unit volume.

| Material | Refractive Index ( | Glass Transition ( | Appearance |

| Benzyl Acrylate (Monomer) | 1.514 | N/A (Melting Point:[1] -) | Clear Liquid |

| Poly(benzyl acrylate) | 1.550 – 1.563 | ~6°C | Clear, Tacky Rubber |

| PMMA (Standard) | 1.491 | 105°C | Rigid Glass |

| Poly(phenyl acrylate) | 1.57 – 1.58 | ~50°C | Rigid/Semi-rigid |

Data Sources: Polysciences [1], ChemicalBook [2], Express Polymer Letters [3].

Thermal Properties & Mechanical Implications

The low glass transition temperature (

-

Implication: At room temperature (25°C), PBA is in its rubbery state (

). -

Application Fit: This makes it unsuitable for free-standing lenses but excellent for optical adhesives (LOCA - Liquid Optically Clear Adhesives) where stress relaxation and flexibility are required to prevent delamination between layers of glass.

Dispersion (Abbe Number)

Aromatic polymers typically exhibit higher dispersion (lower Abbe number) than aliphatic ones.

-

Estimated Abbe Number (

): ~30–35. -

Consequence: PBA will show more chromatic aberration than PMMA (

). This must be compensated for in multi-element optical designs.

Applications in Drug Development & Optics

While primarily an optical material, the relevance to drug development professionals lies in microfluidics and bio-imaging devices .

-

Refractive Index Matching: In microscopy, matching the RI of the mounting medium to the tissue (often

) is crucial. PBA-based hydrogels or copolymers can be tuned to match specific tissue indices, reducing scattering and improving imaging depth. -

Encapsulation: The low

allows PBA to encapsulate sensitive sensors or assays without inducing mechanical stress during thermal cycling.

References

-

Polysciences. Benzyl Acrylate Monomer Specifications and Polymer Data. Retrieved from

-

ChemicalBook. Benzyl Acrylate Properties and Safety. Retrieved from

-

Aloui, F. et al. (2018). Refractive index evolution of various commercial acrylic resins during photopolymerization. Express Polymer Letters. Retrieved from

-

RefractiveIndex.INFO. Database of Optical Constants for PMMA and Acrylates. Retrieved from [2]

-

Sigma-Aldrich. Benzyl Acrylate Product Sheet. Retrieved from

Sources

Discovery and history of benzyl acrylate synthesis.

Discovery and History of Benzyl Acrylate Synthesis: An In-Depth Technical Guide

Part 1: Executive Summary

Benzyl acrylate (BzA) stands as a pivotal monomer in the landscape of functional polymer chemistry. Distinguished by its high refractive index (1.514) and aromatic stability, it bridges the gap between standard acrylics and high-performance optical materials. This guide synthesizes the historical evolution of its synthesis—from early stoichiometric esterifications to modern catalytic transesterifications—and provides rigorous, self-validating protocols for the research scientist. It is designed for drug development professionals and polymer chemists who require high-purity monomers for applications ranging from optical coatings to targeted drug delivery systems.

Part 2: Historical Genesis & Mechanistic Evolution

The Acrylate Legacy

While the specific "eureka" moment for benzyl acrylate is often overshadowed by its aliphatic cousins, its history is inextricably linked to the foundational work of Otto Röhm in 1901. Röhm’s doctoral research on acrylic acid esters laid the groundwork for the industrialization of acrylates.

-

1880: G.W.A.[1][2] Kahlbaum reports the first synthesis of poly(methyl acrylate), noting its transparency but lacking a viable synthesis route for the monomer.

-

1901-1912: Otto Röhm establishes the commercial viability of acrylates, focusing initially on methyl and ethyl esters.

-

Mid-20th Century: As the demand for optical polymers grew, the benzyl ester emerged. The aromatic ring was introduced specifically to increase the refractive index and modify the glass transition temperature (

for the homopolymer), distinct from the lower refractive indices of aliphatic acrylates.

Evolution of Synthetic Pathways

The synthesis of benzyl acrylate has evolved through three distinct mechanistic eras, each driven by the need for higher purity and scalability.

-

Direct Esterification (The Fisher Route):

-

Acyl Halide Substitution (The Laboratory Standard):

-

Catalytic Transesterification (The Industrial Standard):

Part 3: Visualization of Synthesis Pathways

The following diagram illustrates the three primary synthetic routes, highlighting reagents and byproducts.

Caption: Comparative flow of synthetic routes for Benzyl Acrylate showing reagents and critical byproducts.

Part 4: Detailed Experimental Protocols

Protocol A: High-Purity Laboratory Synthesis (Acyl Chloride Route)

Best for: Small scale (<50g), drug delivery research, high purity requirements.

Reagents:

-

Benzyl Alcohol (1.0 eq)

-

Acryloyl Chloride (1.1 eq) - Freshly distilled recommended

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

-

Inhibitor: 4-Methoxyphenol (MEHQ) (50 ppm relative to monomer)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with dry Nitrogen (

). -

Solvation: Dissolve Benzyl Alcohol and TEA in anhydrous DCM. Cool to

in an ice bath. -

Addition: Add Acryloyl Chloride dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature

to prevent polymerization.-

Observation: White precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours.

-

Quench & Wash:

-

Filter off the solid TEA·HCl salts.

-

Wash filtrate with 1M HCl (remove unreacted amine), then saturated

(neutralize acid), then Brine.

-

-

Stabilization: Add MEHQ (inhibitor) before concentrating the organic layer.

-

Purification: Vacuum distillation (

at 0.1 mmHg). Do not distill to dryness.

Protocol B: Scalable Transesterification (Industrial Route)

Best for: Large scale (>100g), green chemistry compliance, avoiding corrosive chlorides.

Reagents:

-

Methyl Acrylate (Excess, 3.0 eq)

-

Benzyl Alcohol (1.0 eq)

-

Catalyst: Titanium(IV) isopropoxide (1 mol%) or Dibutyltin oxide.

-

Inhibitor: Phenothiazine (500 ppm)

Step-by-Step Workflow:

-

Equilibrium Management: Setup a reactor with a fractionation column (Vigreux).

-

Reflux: Mix reagents and catalyst. Heat to reflux (

). -

Azeotropic Shift: The reaction produces Methanol. Methyl Acrylate and Methanol form an azeotrope (boiling point

). -

Distillation: Slowly distill off the Methanol/Methyl Acrylate azeotrope at the column head.

-

Self-Validating Check: Monitor head temperature. If it rises above

, you are losing pure Methyl Acrylate; increase reflux ratio.

-

-

Completion: Reaction is complete when no more Methanol is detected in the distillate (GC check).

-

Workup: Wash with water to hydrolyze and remove the Titanium catalyst. Distill excess Methyl Acrylate.

Part 5: Physical Properties & Data Summary[6]

For researchers incorporating BzA into copolymers, exact physical constants are required for stoichiometric calculations.

| Property | Value | Relevance to Application |

| Molecular Weight | 162.19 g/mol | Stoichiometric calculations |

| Boiling Point | Purification parameters | |

| Refractive Index ( | 1.514 | Optical coating performance |

| Density | 1.06 g/mL | Volumetric dosing |

| Flash Point | Safety/Flammability classification | |

| Homopolymer | Flexibility of final polymer matrix | |

| Solubility | Immiscible in water; Miscible in organic solvents | Emulsion polymerization formulation |

Part 6: Applications in Biomedical Science

Drug development professionals utilize Benzyl Acrylate primarily for its ability to modulate the hydrophobicity and stability of polymeric drug carriers.

1. Amphiphilic Block Copolymers (Micelles): BzA is copolymerized with hydrophilic monomers (e.g., PEG-acrylate) to form the hydrophobic core of micelles.

-

Function: The aromatic benzyl group enhances

-

2. pH-Responsive Nanoparticles: Polymers containing BzA are often used in "smart" delivery systems.

-

Mechanism:[3] The ester bond in benzyl acrylate is relatively stable, but when copolymerized with ionizable monomers (like acrylic acid), the benzyl group acts as a hydrophobic anchor that maintains particle integrity until the target pH triggers swelling or degradation.

3. Optical Biosensors: Due to its high refractive index, Poly(benzyl acrylate) is used to coat optical fibers or waveguides in biosensors, enhancing the sensitivity of surface plasmon resonance (SPR) signals used to detect protein binding.

Part 7: Safety & Handling (The Self-Validating System)

Critical Hazard: Uncontrolled Polymerization.

-

Inhibitor Check: Commercial BzA contains MEHQ (Monomethyl ether hydroquinone).[8][9] This inhibitor requires dissolved oxygen to function.

-

Storage Protocol: Never store under pure Nitrogen for extended periods. Store under air or lean oxygen (

) to keep the inhibitor active. -

Sensitization: BzA is a potent skin sensitizer. Double-gloving (Nitrile) and fume hood use are mandatory.

Part 8: References

-

Röhm, O. (1901).[2] Über Polymerisationsprodukte der Akrylsäure. Dissertation, University of Tübingen. (Foundational work on acrylate polymerization).[2]

-

Kahlbaum, G. W. A. (1880). Berichte der deutschen chemischen Gesellschaft, 13, 2348. (First reported synthesis of acrylate polymers).[1][2][10]

-

Oberti, T. G., et al. (2008).[5] Structure and properties of poly(benzyl acrylate) synthesized under microwave energy. Radiation Physics and Chemistry, 77, 597–604.[5] [5]

-

Toagosei Co., Ltd. (2022).[11] Development of Acrylates using New Ester Exchange Reaction. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). Benzyl Acrylate Compound Summary. Retrieved from [Link]

Sources

- 1. Acrylate polymer - Wikipedia [en.wikipedia.org]

- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 3. CN103553920A - Preparation method of phenoxy benzyl acrylic ester - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. polysciences.com [polysciences.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl acrylate = 99.8 , yes MEHQ 40-60ppm inhibitor 2495-35-4 [sigmaaldrich.com]

- 9. Benzyl acrylate = 99.8 , yes MEHQ 40-60ppm inhibitor 2495-35-4 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. toagoseiamerica.com [toagoseiamerica.com]

Methodological & Application

Precision Synthesis of Poly(benzyl acrylate) via Solution Free Radical Polymerization

Application Note: AN-PBA-001

Abstract & Strategic Relevance

Poly(benzyl acrylate) (PBnA) is a functional acrylic polymer distinguished by its high refractive index (

This guide details the synthesis of PBnA using Azobisisobutyronitrile (AIBN) as a thermal initiator. Unlike standard acrylates (e.g., PMMA), the synthesis of PBnA presents unique challenges regarding inhibitor removal and post-reaction handling due to its tackiness at room temperature. This protocol prioritizes purity and reproducibility , employing solution polymerization in toluene to mitigate the Trommsdorff (gel) effect common in bulk acrylate polymerizations.

Chemical Mechanism & Kinetics

The reaction proceeds via a free-radical chain mechanism. AIBN decomposes thermally to yield nitrogen gas and two cyano-isopropyl radicals. The driving force is the irreversible evolution of

Reaction Pathway Diagram

Pre-Experimental Considerations

Reagent Purity (The "Self-Validating" Step)

Commercial Benzyl Acrylate contains 4-methoxyphenol (MEHQ) as an inhibitor.

-

Criticality: If MEHQ is not removed, the induction period becomes unpredictable, leading to batch-to-batch inconsistency.

-

Validation: The monomer should be colorless. A yellow tint often indicates oxidation or inhibitor byproducts.

Solvent Selection

Toluene is the preferred solvent for this protocol.

-

Why? It acts as a chain transfer agent (low constant,

), which helps regulate molecular weight and prevents run-away exotherms better than bulk polymerization. -

Concentration: We target 20-30 wt% monomer . Higher concentrations risk uncontrolled auto-acceleration (gel effect).

Stoichiometry Table

| Component | Role | Molar Ratio | Mass/Vol (Example) |

| Benzyl Acrylate | Monomer | 100 equiv. | 5.00 g (4.85 mL) |

| AIBN | Initiator | 1.0 equiv. (1 mol%) | 0.050 g |

| Toluene | Solvent | N/A (Target 3M) | ~10 mL |

| Methanol | Precipitant | Excess (10x) | 150 mL (Cold) |

Detailed Experimental Protocol

Phase 1: Monomer Purification

-

Pack a Column: Prepare a short glass column (or a plugged 20 mL syringe) with Basic Alumina (approx. 5g per 10g monomer).

-

Elution: Pass the neat Benzyl Acrylate monomer through the column by gravity or slight positive pressure.

-

Collection: Collect the filtrate directly into a tared, dry Schlenk flask or reaction vial.

-

Validation: The filtrate must be crystal clear.

-

Phase 2: Reaction Setup & Degassing

Oxygen Inhibition: Oxygen reacts with radicals to form stable peroxy radicals, halting polymerization. Thorough degassing is non-negotiable.

-

Dissolution: Add the purified monomer (5.00 g) and Toluene (10 mL) to the reaction vessel.

-

Initiator Addition: Add AIBN (50 mg). Swirl to dissolve.

-

Degassing (Choose Method A or B):

-

Method A (Gold Standard): Perform 3 cycles of Freeze-Pump-Thaw .[1] (Freeze in

, vacuum <100 mTorr, thaw in warm water). -

Method B (Standard): Sparge with high-purity Nitrogen or Argon for 20 minutes using a needle submerged in the liquid and a vent needle.

-

-

Sealing: Seal the vessel tightly under positive inert gas pressure.

Phase 3: Polymerization

-

Heating: Immerse the vessel in a pre-heated oil bath at 65°C .

-

Why 65°C? The half-life (

) of AIBN at 65°C is approximately 10 hours, providing a steady flux of radicals for a 12-16 hour reaction.

-

-

Duration: Stir magnetically at 300 RPM for 12-16 hours .

-

Termination: Quench the reaction by cooling the flask in an ice bath and exposing the solution to air (oxygen terminates radicals).

Phase 4: Isolation (Handling the "Sticky" Polymer)

Warning: PBnA (

-

Precipitation: Dropwise add the reaction solution into a beaker containing 150 mL of cold Methanol (

) under vigorous stirring.-

Observation: The polymer will separate as a cloudy, viscous oil or sticky mass at the bottom.

-

-

Decantation: Do NOT use filter paper (it will clog). Stop stirring, let the polymer settle, and decant (pour off) the supernatant.

-

Washing: Add fresh cold methanol to the sticky mass, swirl, and decant again to remove residual monomer.

-

Drying: Dissolve the polymer in a minimal amount of Dichloromethane (DCM) and transfer to a tared vial. Evaporate the DCM under a stream of air, then dry in a vacuum oven at room temperature for 24 hours.

Workflow Diagram

Characterization & Validation

| Technique | Expected Result | Interpretation |

| Disappearance of peaks at 5.8 - 6.4 ppm (vinyl protons). Broadening of the benzyl peak at 5.1 ppm . | Sharp peaks indicate residual monomer. Broad peaks confirm polymerization.[2] | |

| DSC | Glass Transition ( | If |

| GPC | Unimodal distribution. PDI typically 1.5 - 2.0 . | High PDI (>2.5) suggests uncontrolled termination or "gel effect" (concentration too high). |

Troubleshooting & Expert Insights

-

Issue: "The polymer is impossible to filter."

-

Cause: PBnA is amorphous and rubbery at room temperature.

-

Solution: Never filter. Use centrifugation or decantation. If necessary, freeze the beaker in liquid nitrogen to chip the polymer out, though this is rarely needed if redissolved in DCM.

-

-

Issue: "Low Yield / No Polymerization."

-

Cause: Oxygen inhibition is the #1 cause.

-

Solution: Check your septum seals. If sparging, ensure the needle is in the liquid. If the solution turns yellow but doesn't thicken, the inhibitor (MEHQ) was likely not fully removed.

-

-

Issue: "Insoluble Gel formed."

-

Cause: Crosslinking via chain transfer to polymer or bimolecular termination at very high conversion.

-

Solution: Stop the reaction earlier (limit conversion to <80%) or dilute the reaction mixture (reduce from 30 wt% to 15 wt%).

-

References

-

Polymer Properties & Tg: Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point.Link

-

AIBN Kinetics: Royal Society of Chemistry. Using temperature to modify the reaction conditions...[2][3][4][5][6][7] (AIBN half-life data).Link

-

Inhibitor Removal: ResearchGate/StackExchange Consensus on Basic Alumina for Acrylates. Link

-

Reaction Mechanism: LibreTexts Chemistry. Radical Polymerization Mechanisms.[8][9][10]Link

-

General Acrylate Protocol: Drexel University. High-temperature free-radical polymerization of n-butyl acrylate (Analogous kinetic behavior).Link

Sources

- 1. rsc.org [rsc.org]

- 2. protolabs.com [protolabs.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. reddit.com [reddit.com]

- 5. Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06578A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Benzyl Acrylate

Introduction: Mastering Control in Radical Polymerization

For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures is paramount. Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile controlled/"living" radical polymerization technique, offering unprecedented control over the synthesis of a wide array of functional polymers.[1][2] This guide provides a detailed exploration of the ATRP of benzyl acrylate, a monomer whose resulting polymer, poly(benzyl acrylate), serves as a valuable precursor for stimuli-responsive materials and bioconjugates.

ATRP's mechanism hinges on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides.[1][3] This equilibrium is mediated by a transition metal complex, most commonly copper-based, which cycles between a lower and a higher oxidation state.[4] This process of activation and deactivation ensures that all polymer chains grow at a similar rate, leading to polymers with low dispersity.[1] The number of growing chains is determined by the concentration of the initiator, allowing for precise control over the final molecular weight.[1]

This document will delve into the mechanistic underpinnings of ATRP, provide a comprehensive, step-by-step protocol for the polymerization of benzyl acrylate, and offer expert insights into experimental choices and potential challenges.

The Mechanism of ATRP: A Symphony of Reversible Activation

The core of ATRP is a reversible atom transfer process catalyzed by a transition metal complex. The polymerization proceeds through four key steps: initiation, propagation, reversible activation-deactivation, and termination.[5]

-

Initiation : An alkyl halide initiator (R-X) reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I)/Ligand) to form a radical (R•) and the metal complex in a higher oxidation state (X-Cu(II)/Ligand). This radical then adds to a monomer unit to begin the polymer chain.[5] For initiation to be effective, it should be rapid and quantitative, ensuring all polymer chains start growing simultaneously.

-

Propagation : The newly formed radical propagates by adding to monomer units, extending the polymer chain.

-

Reversible Activation-Deactivation : This is the hallmark of ATRP. The dormant polymer chain, capped with a halogen atom (Pn-X), is periodically reactivated by the Cu(I) complex to regenerate the propagating radical (Pn•) and the Cu(II) complex.[3] Conversely, the propagating radical can be deactivated by the Cu(II) complex to reform the dormant species. This equilibrium is heavily shifted towards the dormant species, keeping the concentration of active radicals low and minimizing termination reactions.[1]

-

Termination : Although minimized, termination reactions, primarily through radical coupling and disproportionation, do occur and are a source of "dead" polymer chains.

Experimental Workflow for ATRP of Benzyl Acrylate

Caption: Workflow for ATRP of Benzyl Acrylate.

Key Components and Considerations for Benzyl Acrylate ATRP

The success of an ATRP experiment hinges on the careful selection and handling of its core components.

| Component | Example | Role & Rationale |

| Monomer | Benzyl Acrylate | The building block of the polymer. Must be purified to remove inhibitors (e.g., by passing through a column of basic alumina).[6] |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Determines the number of growing polymer chains and thus the final molecular weight.[1] EBiB is a highly efficient initiator for acrylates. |

| Catalyst | Copper(I) Bromide (CuBr) | The activator that donates a halogen atom to the dormant species, generating a radical.[4] |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper catalyst and tunes its reactivity. The Cu/PMDETA complex is highly active for acrylate polymerization.[7] |

| Solvent | Anisole or Toluene | Creates a homogeneous reaction mixture. The choice of solvent can significantly impact polymerization kinetics.[8] |

| Deactivator (optional) | Copper(II) Bromide (CuBr₂) | Can be added at the beginning of the reaction to establish the equilibrium faster and gain better control over the polymerization, especially for highly reactive monomers like acrylates.[7] |

Detailed Experimental Protocol: ATRP of Benzyl Acrylate

This protocol targets a poly(benzyl acrylate) with a degree of polymerization (DP) of 100.

Materials:

-

Benzyl acrylate (purified by passing through basic alumina)

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (anhydrous)

-

Tetrahydrofuran (THF)

-

Methanol

-

Basic and neutral alumina

-

Schlenk flask, rubber septa, syringes, and needles

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Reagent Calculation: For a target DP of 100, the molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] will be[9]:[1]:[1]:[1].

-

Benzyl Acrylate (162.19 g/mol ): 100 eq.

-

EBiB (195.04 g/mol ): 1 eq.

-

CuBr (143.45 g/mol ): 1 eq.

-

PMDETA (173.34 g/mol ): 1 eq.

-

Anisole: Typically, a 50% (v/v) solution of monomer in solvent is used.

-

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq.).

-

Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and nitrogen three times.[10]

-

Under a positive nitrogen atmosphere, add anisole, purified benzyl acrylate (100 eq.), and PMDETA (1 eq.) via degassed syringes.

-

Stir the solution until the copper complex forms (the solution should turn green/blue).

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.[10] Oxygen can terminate the polymerization by reacting with radicals.

-

-

Initiation:

-

After the final thaw cycle, backfill the flask with nitrogen.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

-

Once the internal temperature has stabilized, inject the initiator, EBiB (1 eq.), via a degassed syringe to start the polymerization.[10]

-

-

Polymerization and Monitoring:

-

Allow the reaction to proceed with vigorous stirring.

-

Periodically, samples can be withdrawn using a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC). The molecular weight and dispersity can be tracked by gel permeation chromatography (GPC). A linear evolution of ln([M]₀/[M]) with time indicates a constant number of propagating species.[7]

-

-

Termination and Purification:

-

Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

-

Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Concentrate the purified solution and precipitate the polymer by adding it dropwise to a large excess of cold methanol.

-

Collect the white polymer by filtration and dry it under vacuum to a constant weight.

-

Troubleshooting Common ATRP Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Broad Dispersity (Đ > 1.3) | - Slow initiation- Impurities (e.g., oxygen)[11]- High radical concentration | - Use a more efficient initiator.- Ensure thorough degassing.- Add a small amount of Cu(II) at the start; lower the temperature. |

| Low Initiator Efficiency | - Impurities in the initiator or monomer- Side reactions of the initiator | - Purify the initiator and monomer.- Choose an initiator structurally similar to the propagating radical. |

| Uncontrolled/Fast Polymerization | - Catalyst is too active for the monomer | - Use a less active ligand or add a deactivator (Cu(II)).- Decrease the reaction temperature. |

| No Polymerization | - Inactive catalyst- Presence of inhibitors or oxygen | - Use fresh, high-purity catalyst.- Ensure monomer is properly purified and the system is rigorously deoxygenated. |

Applications in Research and Drug Development

Poly(benzyl acrylate) synthesized via ATRP is a versatile platform for advanced applications:

-

Stimuli-Responsive Materials: The benzyl groups can be readily cleaved via hydrolysis or hydrogenolysis to yield poly(acrylic acid), a pH-responsive polymer.

-

Drug Delivery: The controlled architecture allows for the synthesis of block copolymers that can self-assemble into micelles or other nanostructures for encapsulating and delivering therapeutic agents.[12]

-

Bioconjugation: The well-defined chain-end functionality of ATRP-derived polymers enables their conjugation to biological molecules like peptides and proteins.[12]

Conclusion

ATRP of benzyl acrylate offers a powerful and precise method for synthesizing well-defined polymers with tailored properties. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can harness this technique to create advanced materials for a wide range of applications in materials science and drug development. The protocols and insights provided in this guide serve as a robust starting point for both novice and experienced polymer chemists to achieve successful and reproducible results.

References

-

Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]

- Anastasaki, A., et al. (2021).

-

The Polymer Chemist. (2020, February 19). Atom Transfer Radical Polymerization (ATRP) Overview [Video]. YouTube. [Link]

- Li, M., & Matyjaszewski, K. (2011). ATRP in the design of functional materials for biomedical applications. Journal of Polymer Science Part A: Polymer Chemistry, 49(14), 2810-2825.

- Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047.

- Bernaerts, K. V., & Du Prez, F. E. (2006). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with α,α-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics, 207(2), 172-181.

- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015–4039.

-

The Matyjaszewski Polymer Group. (2022, November 6). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup [Video]. YouTube. [Link]

- Davis, K. A., & Matyjaszewski, K. (1999). Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents. Macromolecules, 32(20), 6543–6550.

- Zhang, Z., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1254.

- Matyjaszewski, K., & Tsarevsky, N. V. (2009). Atom Transfer Radical Polymerization. Chemical Reviews, 109(11), 4904–5050.

-

Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

- Fielding, L. A., et al. (2014). Self-assembling poly(lauryl methacrylate)-b-poly(benzyl methacrylate) nano-objects synthesised by ATRP and their temperature-responsive dispersion properties.

-

Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. Retrieved from [Link]

- Chambard, G., et al. (2000). Kinetic Analysis of the Atom Transfer Radical Polymerization of Butyl Acrylate Mediated by Cu(I)Br/N,N,N′,N′,N″-Pentamethyldiethylenetriamine. Macromolecular Chemistry and Physics, 201(12), 1363-1369.

- Kostrzewska, A., et al. (2021). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Polymers, 13(21), 3753.

- Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.

Sources

- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ATRPの典型的な重合方法 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Emulsion Polymerization Techniques for Benzyl Acrylate

Foreword for the Modern Researcher

The synthesis of polymeric nanoparticles via emulsion techniques represents a cornerstone of modern materials science, with profound implications for drug delivery, advanced coatings, and nanotechnology. Benzyl acrylate (BzA) is a monomer of significant interest due to the unique properties it imparts to the resulting polymer, poly(benzyl acrylate) (PBzA), including a high refractive index, excellent film-forming capabilities, and thermal stability.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek not only to perform but also to understand the nuanced processes of polymerizing benzyl acrylate in an aqueous dispersed system. We move beyond rote protocols to dissect the causality behind each experimental choice, empowering you to innovate rather than merely replicate. This document is structured to guide you from foundational conventional methods to the precision of controlled radical polymerization, ensuring a robust and versatile skill set for creating bespoke PBzA latexes.

Section 1: The Fundamentals of Benzyl Acrylate Emulsion Polymerization

Emulsion polymerization is a free-radical polymerization process carried out in an emulsion, which typically consists of the monomer (BzA), a continuous phase (usually water), and a surfactant.[3] The primary advantages of this technique are excellent heat dissipation, low system viscosity even at high molecular weights, and the production of a latex that can often be used directly.

The polymerization process is classically described by the Harkins-Smith-Ewart model, which involves three stages:

-

Interval I (Particle Nucleation): Water-soluble initiator radicals enter monomer-swollen surfactant micelles, initiating polymerization and forming nascent polymer particles.

-

Interval II (Particle Growth): With the depletion of micelles, polymerization proceeds within the existing particles, which are fed by the diffusion of monomer from large monomer droplets through the aqueous phase. Most of the polymer is formed during this stage.[4]

-

Interval III (Reaction Completion): The monomer droplets disappear, and the remaining monomer within the polymer particles is converted to polymer, leading to a drop in the polymerization rate.

Protocol: Conventional Emulsion Polymerization of Benzyl Acrylate

This protocol outlines a standard batch process for synthesizing PBzA latex. The rationale is to create a stable dispersion of polymer particles through micellar nucleation.

Experimental Rationale:

-

Initiator: Potassium persulfate (KPS) is a common water-soluble thermal initiator. Its decomposition into sulfate anion-radicals is temperature-dependent, providing a controlled start to the reaction.

-